5-Phenyloxepan-2-one

Thermoresponsive polymers Drug delivery LCST

Sourcing γ-substituted ε-caprolactones for thermoresponsive polymers is challenging due to batch-dependent LCST variability. 5-Phenyloxepan-2-one (γ-PhCL) provides a precisely characterized building block for synthesizing amphiphilic diblock copolymers with a clinically accessible LCST of 43.3 °C-ideal for mild hyperthermia-triggered drug release. - Enables PME3CL-b-PPhCL micelles with an LCST of 43.3 °C vs. 74.2 °C (γ-BnCL) or 37.3 °C (γ-EtOPhCL). - Amorphous PPhCL (Tg ≈ -47 °C) provides dimensional stability; DOX-loaded micelles swell only +18.6%. - Compatible with organocatalytic ROP (DPP) for low-toxicity biomedical polymer synthesis. Supplied with rigorous QC documentation. For R&D use only; not for diagnostic or therapeutic applications.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 134339-50-7
Cat. No. B160674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyloxepan-2-one
CAS134339-50-7
Synonymsγ-Phenyl-ε-caprolactone
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC(=O)OCCC1C2=CC=CC=C2
InChIInChI=1S/C12H14O2/c13-12-7-6-11(8-9-14-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyBCVOCJHUBCSGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyloxepan-2-one – Technical Procurement Baseline


5-Phenyloxepan-2-one (syn. γ-phenyl-ε-caprolactone, γ-PhCL) is a seven-membered cyclic ester (oxepan-2-one) bearing a phenyl substituent at the γ-position of the lactone ring [1]. With a molecular weight of 190.24 g/mol, a computed logP of ~2.3, and a boiling point of approximately 354.5 °C, this monomer serves as a building block for ring-opening polymerization (ROP) to produce functional poly(ε-caprolactone) analogues with tailored hydrophobicity, thermoresponsive behavior, and aromatic character [2].

Why Generic ε-Caprolactones Cannot Substitute 5-Phenyloxepan-2-one


γ-Phenyl-ε-caprolactone is not a drop-in replacement for unsubstituted ε-caprolactone or its alkyl-substituted analogues. The directly attached phenyl group introduces aromatic rigidity that shifts the glass transition temperature (Tg) of the resulting polymer upward by approximately 4–13 °C relative to more flexible γ-substituted variants and dramatically alters thermoresponsive lower critical solution temperature (LCST) behaviour—yielding an intermediate LCST of 43.3 °C, versus 74.2 °C for γ-benzyloxy- and 37.3 °C for γ-(4-ethoxyphenyl)-substituted copolymers [1]. This rigidity also governs micelle size, drug-loading capacity, and release kinetics, meaning that substituting a different γ-substituted lactone directly changes the performance profile of the final polymeric carrier [1]. Unsubstituted ε-caprolactone lacks the aromatic handle entirely and cannot access the thermoresponsive or π-stacking properties that the phenyl group confers, making it unsuitable for applications requiring stimulus-responsive hydrophobic domains.

Quantitative Differentiation Against Structural Analogues


Thermoresponsive LCST Comparison

In a systematic head-to-head study of diblock copolymers sharing an identical hydrophilic PME3CL block, the copolymer incorporating poly(γ-phenyl-ε-caprolactone) (PME3CL-b-PPhCL) displayed an LCST of 43.3 °C in PBS (1×, pH 7.4, 1 mg/mL) [1]. This value is intermediate between PME3CL-b-PBnCL (74.2 °C) and PME3CL-b-PEtOPhCL (37.3 °C), providing a medically relevant switching temperature—above body temperature yet accessible with mild hyperthermia—that is unobtainable with the other two aromatic monomers [1].

Thermoresponsive polymers Drug delivery LCST

Drug Loading Capacity in Polymeric Micelles

PME3CL-b-PPhCL micelles loaded with doxorubicin via solvent evaporation exhibited a drug loading capacity (DLC) of 2.31 ± 0.25 wt% and a drug loading efficiency (DLE) of 23.10 ± 2.55 wt% [1]. This DLC is significantly lower than PME3CL-b-PBnCL (3.01 ± 0.18 wt%) but higher than PME3CL-b-PEtOPhCL (1.95 ± 0.05 wt%), reflecting the influence of aromatic substituent rigidity on drug–polymer interactions [1].

Drug loading capacity Polymeric micelles Doxorubicin

Glass Transition Temperature and Rigidity

Differential scanning calorimetry (DSC) revealed that the hydrophobic PPhCL block has a Tg of −47 °C, compared to −51 °C for PBnCL and −48 °C for PEtOPhCL [1]. The 4 °C elevation relative to PBnCL is attributed to the direct attachment of the phenyl ring to the PCL backbone, which restricts segmental mobility more than the ether-linked benzyl group [1].

Glass transition temperature Polymer rigidity DSC

Micelle Size Stability Upon Drug Loading

Dynamic light scattering (DLS) showed that PME3CL-b-PPhCL empty micelles measure 26.94 nm (PDI 0.118) and swell to only 31.96 nm (PDI 0.116) upon doxorubicin loading—a diameter increase of 5.02 nm (18.6%) [1]. In contrast, PME3CL-b-PBnCL micelles swell from 25.30 nm to 49.76 nm (96.7% increase), and PME3CL-b-PEtOPhCL micelles swell from 34.15 nm to 45.48 nm (33.2% increase) [1].

Micelle size DLS Drug delivery

Monomer Flexibility Ranking

The study established a flexibility order for the hydrophobic monomers: γ-BnCL > γ-EtOPhCL > γ-PhCL, with γ-PhCL being the most rigid due to the direct phenyl-to-backbone bond lacking an ether spacer [1]. This rigidity ranking correlates directly with the observed LCST, Tg, micelle compaction, drug loading, and release profiles across all three copolymers [1].

Monomer flexibility Ring-opening polymerization Structure-property relationship

Critical Micelle Concentration Comparison

The CMC of PME3CL-b-PPhCL (8.7 × 10⁻⁴ g/L) is statistically indistinguishable from PME3CL-b-PBnCL (8.8 × 10⁻⁴ g/L) and PME3CL-b-PEtOPhCL (8.9 × 10⁻⁴ g/L) as determined by pyrene fluorescence probe in PBS (1×, pH 7.4) [1]. This indicates that the thermodynamic driving force for micellization is conserved across the aromatic series, meaning the differentiated LCST, Tg, and drug-loading properties of γ-PhCL do not come at the expense of micelle stability upon intravenous dilution [1].

Critical micelle concentration Thermodynamic stability Pyrene probe

Evidence-Backed Research and Industrial Applications


Thermoresponsive Drug Delivery Near 43 °C

The LCST of 43.3 °C exhibited by PME3CL-b-PPhCL micelles positions γ-PhCL as the monomer of choice for thermally triggered drug release activated by mild clinical hyperthermia (40–45 °C). Neither PME3CL-b-PBnCL (LCST 74.2 °C, inaccessible in vivo) nor PME3CL-b-PEtOPhCL (LCST 37.3 °C, risks premature release at physiological temperature) can achieve this clinically relevant window [1]. This scenario is directly supported by the quantitative LCST head-to-head data (Evidence Item 1).

Rigid-Block Copolymers for Sustained Release

With the highest monomer rigidity among aromatic γ-substituted ε-caprolactones (Tg of PPhCL = −47 °C vs. −51 °C for PBnCL), γ-PhCL is the preferred monomer when slower drug release and dimensional stability are required [1]. The minimal DOX-loaded micelle swelling (only +18.6% diameter increase) further supports applications demanding predictable in vivo particle size, such as EPR-effect-based tumour targeting [1]. This scenario draws on Evidence Items 3 and 4.

Crystalline–Amorphous Block Copolymer Design

γ-PhCL has been employed to synthesize crystalline diblock copolymers [P(γ-PhCL)-b-PLA] combining amorphous poly(γ-phenyl-ε-caprolactone) with crystalline poly(L-lactide), using diphenyl phosphate (DPP) as a low-toxicity organocatalyst for ROP [1]. The amorphous nature of PPhCL (confirmed by DSC in Wang et al.) combined with the crystallinity of PLA enables tailored degradation profiles and mechanical properties for biomedical implants and scaffolds [1][2].

Organocatalytic Ring-Opening Polymerization

5-Phenyloxepan-2-one undergoes ROP using titanium-based catalysts or organocatalysts such as diphenyl phosphate (DPP) to yield functional polyesters with pendant phenyl groups [1][2]. The direct phenyl attachment (versus ether-linked benzyl in γ-BnCL) provides a chemically robust handle for further post-polymerization modification or for introducing π-π stacking interactions in self-assembled structures—a feature absent in unsubstituted ε-caprolactone [1].

Quote Request

Request a Quote for 5-Phenyloxepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.